N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-16(2)33(30,31)21-9-7-20(8-10-21)24(29)28(15-19-6-5-11-26-14-19)25-27-22-12-17(3)18(4)13-23(22)32-25/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOPGWGMXMYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Characteristics
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- An isopropylsulfonyl group, which may enhance solubility and bioavailability.
- A pyridin-3-ylmethyl substituent, potentially contributing to its interaction with biological targets.
Benzothiazole derivatives have been widely studied for their biological activities, particularly their antimicrobial and antitumor properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of pathogenic organisms or cancer cells.
- DNA Interaction : Some studies indicate that benzothiazole derivatives can intercalate with DNA, affecting replication and transcription processes .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antitumor Activity
The compound has shown promise in cancer research:
- Studies involving human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain benzothiazole derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range .
- The compound's structural features may enhance its ability to target cancer cells selectively while sparing normal cells.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study assessed the antitumor efficacy of various benzothiazole derivatives on human lung cancer cell lines using both 2D and 3D assay formats. The results indicated that the tested compounds exhibited higher activity in 2D assays compared to 3D assays, suggesting that the tumor microenvironment may influence drug efficacy .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*BBB: Blood-brain barrier. Predictions based on structural analogs .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of benzo[d]thiazole, isopropylsulfonyl, and pyridin-3-ylmethyl groups via amide bond formation. Critical factors include:
- Reaction Conditions : Temperature (e.g., 60–80°C for sulfonylation), solvent polarity (DMF or THF for nucleophilic substitution), and inert atmospheres to prevent oxidation of thiazole rings .
- Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water) to isolate intermediates. Recrystallization from methanol/ethyl acetate improves final product purity .
- Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm tracks reaction progress, while H NMR confirms intermediate structures (e.g., δ 8.2–8.5 ppm for pyridine protons) .
Q. Which analytical techniques are most reliable for confirming purity and structural integrity?
A combination of orthogonal methods is required:
- HPLC : Purity >98% assessed using a reversed-phase column (method: 0.1% TFA in water/acetonitrile, flow rate 1 mL/min) .
- NMR Spectroscopy : C NMR verifies sulfonamide formation (C-SO signal at ~110 ppm) and benzamide carbonyl resonance (~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] calculated for CHNOS: 504.1372) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Variable Substituents : Systematically modify the benzo[d]thiazole (e.g., 5,6-dimethyl vs. 6-ethyl), sulfonyl group (isopropyl vs. phenyl), and pyridine position (3-yl vs. 2-yl) .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination. Compare logP (via HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .
- Data Analysis : Multivariate regression models identify critical substituents. For example, bulkier sulfonyl groups may reduce cell permeability despite enhancing target binding .
Q. How should contradictory data in biological assays (e.g., varying IC values across studies) be resolved?
- Orthogonal Assays : Validate target inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Buffer Conditions : Test activity under varying pH (6.5–7.5) and ionic strength to assess stability-dependent discrepancies .
- Batch Analysis : Compare HPLC purity (>98% vs. <95%) across studies; impurities like de-sulfonylated byproducts may artificially lower IC .
Q. What computational strategies predict potential biological targets or off-target interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., PDB ID 3PP0). The isopropylsulfonyl group may occupy hydrophobic pockets, while pyridine N participates in hydrogen bonding .
- Pharmacophore Mapping : Match the compound’s benzamide-thiazole core to known inhibitors (e.g., PARP or EGFR inhibitors) .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., BBB permeability) to prioritize in vivo studies .
Q. What are the stability profiles of this compound under physiological or storage conditions?
- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC; sulfonamide bonds are prone to hydrolysis in acidic buffers (pH <5) .
- Light Sensitivity : UV-vis spectroscopy (λmax 320 nm) detects photodegradation; store in amber vials at -20°C under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
